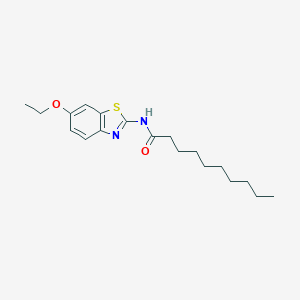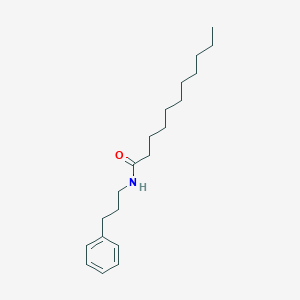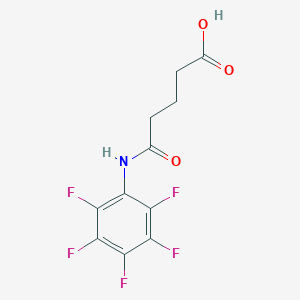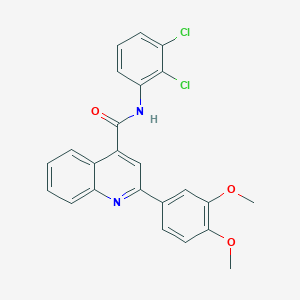![molecular formula C38H38N4O4 B330142 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330142.png)
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with furyl and carboxamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized furyl derivatives, reduced quinoline derivatives, and substituted carboxamides.
科学的研究の応用
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
- 2-(5-methyl-2-furyl)-4-quinolinecarboxamide
- N-(8-quinolinyl)octylamide
- 2-(5-methyl-2-furyl)-N-octylquinolinecarboxamide
Uniqueness
2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is unique due to its dual furyl and quinoline functionalities, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C38H38N4O4 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
2-(5-methylfuran-2-yl)-N-[8-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]octyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H38N4O4/c1-25-17-19-35(45-25)33-23-29(27-13-7-9-15-31(27)41-33)37(43)39-21-11-5-3-4-6-12-22-40-38(44)30-24-34(36-20-18-26(2)46-36)42-32-16-10-8-14-28(30)32/h7-10,13-20,23-24H,3-6,11-12,21-22H2,1-2H3,(H,39,43)(H,40,44) |
InChIキー |
VTOJVXOEMMOULQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
正規SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 2-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330059.png)

![3-(3,4-dimethoxyphenyl)-N-(3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B330061.png)
![2-(2-methylphenyl)-N-{[1,3,3-trimethyl-5-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)cyclohexyl]methyl}quinoline-4-carboxamide](/img/structure/B330063.png)

![methyl 2-({3-nitro-2-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B330067.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B330071.png)

![N-(2-chloro-4-{4,6-dichloro-5-[(cyclohexylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B330073.png)

![N-[2-(3-CHLORO-4-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330075.png)

![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B330082.png)
